molecular formula C13H13F3N4O2S B2676318 2-(1-((2-(trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole CAS No. 2034442-05-0

2-(1-((2-(trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole

Cat. No. B2676318
CAS RN: 2034442-05-0
M. Wt: 346.33
InChI Key: IMONTCUGNJBVGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(1-((2-(trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole” is a complex organic molecule. It contains a pyrrolidine ring, a trifluoromethyl group, a phenyl group, a sulfonyl group, and a 1,2,3-triazole ring .


Molecular Structure Analysis

The pyrrolidine ring in the molecule is a five-membered ring with one nitrogen atom . The trifluoromethyl group is a carbon atom bonded to three fluorine atoms and one carbon atom . The phenyl group is a six-membered carbon ring with alternating double and single bonds . The sulfonyl group consists of a sulfur atom double-bonded to two oxygen atoms and single-bonded to a carbon atom . The 1,2,3-triazole ring is a five-membered ring containing two nitrogen atoms and three carbon atoms .


Chemical Reactions Analysis

Pyrrolidine derivatives are known to participate in various chemical reactions . The trifluoromethyl group is generally stable under normal conditions but can participate in certain reactions under specific conditions .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Regiocontrolled Synthesis of Polysubstituted Pyrroles : Utilizing terminal alkynes, sulfonyl azides, and allenes in the presence of a nickel(0) catalyst, 1-sulfonyl-1,2,3-triazoles have been efficiently transformed into polysubstituted pyrroles. This transformation includes double bond transposition and Alder-ene reactions, highlighting the versatility of 1,2,3-triazoles in synthesizing complex organic structures (Miura et al., 2013).

  • Nickel-Catalyzed Denitrogenative Alkyne Insertion : N-sulfonyl-1,2,3-triazoles have been shown to react with alkynes under nickel(0)/phosphine catalysis, producing substituted pyrroles. This process involves the extrusion of molecular nitrogen and demonstrates a novel pathway for the functionalization of triazoles through alkyne insertion (Miura, Yamauchi, Murakami, 2009).

Biological Activity and Potential Applications

  • Inhibitors Against Caspase-3 : In the realm of medicinal chemistry, 1,2,3-triazoles have been explored for their inhibitory effects on caspase-3, a key enzyme involved in apoptosis. Specific triazole derivatives have demonstrated potent inhibitory activity, underscoring the therapeutic potential of these compounds in regulating cell death mechanisms (Jiang, Hansen, 2011).

  • Anticancer Activity : Another study focused on the synthesis and in vitro evaluation of 2-(phenylsulfonyl)-2H-1,2,3-triazole for its anticancer activity. This compound exhibited moderate activity against various cancer cell lines, indicating the potential of such derivatives in cancer research (Salinas-Torres et al., 2022).

  • Antifungal Activity : The synthesis of novel 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide derivatives has been undertaken, targeting antifungal activity. Some derivatives showed greater efficacy than fluconazole against Candida albicans and Rhodotorula mucilaginosa, presenting a promising avenue for developing new antifungal agents (Szafrański et al., 2017).

properties

IUPAC Name

2-[1-[2-(trifluoromethyl)phenyl]sulfonylpyrrolidin-3-yl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N4O2S/c14-13(15,16)11-3-1-2-4-12(11)23(21,22)19-8-5-10(9-19)20-17-6-7-18-20/h1-4,6-7,10H,5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMONTCUGNJBVGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2N=CC=N2)S(=O)(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.